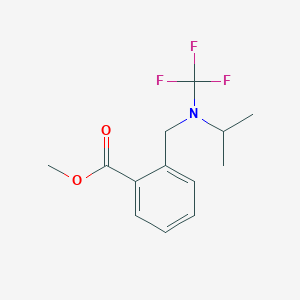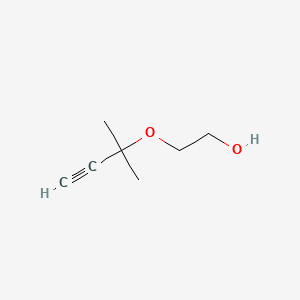
2-(2-Methylbut-3-yn-2-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbut-3-yn-2-yloxy)ethanol is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid that is classified as an alkynyl alcohol. This compound is known for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methylbut-3-yn-2-yloxy)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-3-butyn-2-ol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylbut-3-yn-2-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-(2-Methylbut-3-yn-2-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Methylbut-3-yn-2-yloxy)ethanol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the hydroxyl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the ethoxy group.
2-Butyn-1-ol: Contains an alkyne and alcohol group but has a different carbon chain length.
Propargyl alcohol: A simpler alkyne alcohol with a shorter carbon chain.
Uniqueness
2-(2-Methylbut-3-yn-2-yloxy)ethanol is unique due to its combination of an alkyne and an ethoxy group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex organic molecules .
Propriétés
Numéro CAS |
32199-93-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-(2-methylbut-3-yn-2-yloxy)ethanol |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)9-6-5-8/h1,8H,5-6H2,2-3H3 |
Clé InChI |
ITDLQTDXCICMSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OCCO |
Numéros CAS associés |
32199-93-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


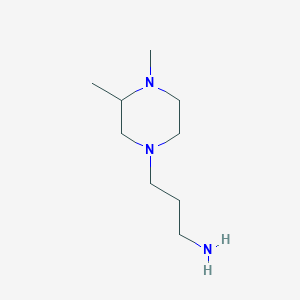
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
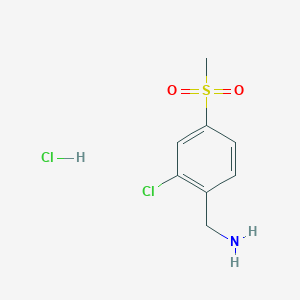
![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)



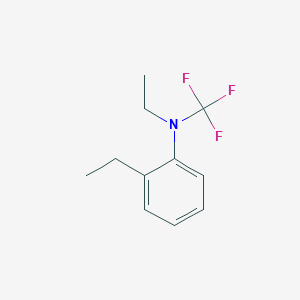
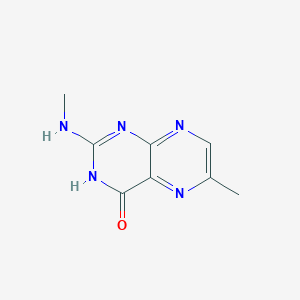
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
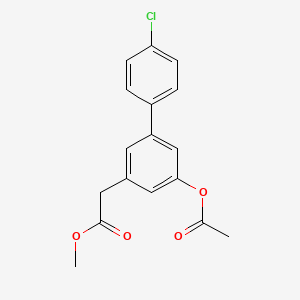
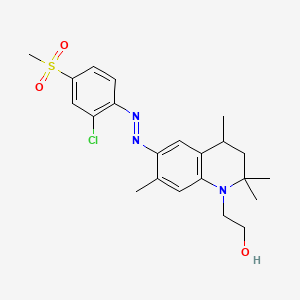
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
